1-(2-Bromoethenyl)-4-methoxynaphthalene

描述

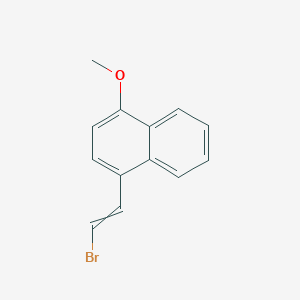

1-(2-Bromoethenyl)-4-methoxynaphthalene (CAS 6303-59-9) is a brominated aromatic compound featuring a naphthalene backbone substituted with a methoxy group at the 4-position and a bromoethenyl group at the 1-position. Its molecular formula is C₁₃H₁₁BrO (molecular weight: 213.07). The compound is a white to light yellow solid, soluble in chloroform, dichloromethane, and DMSO, and is typically stored at 2–8°C to maintain stability .

Synthetically, it has been utilized in cycloaddition reactions. For example, when reacted with 1f-OMs in dioxane, it yields a cycloadduct (3fs) with a 45% isolated yield, demonstrating its role in constructing complex polycyclic structures .

属性

CAS 编号 |

61639-31-4 |

|---|---|

分子式 |

C13H11BrO |

分子量 |

263.13 g/mol |

IUPAC 名称 |

1-(2-bromoethenyl)-4-methoxynaphthalene |

InChI |

InChI=1S/C13H11BrO/c1-15-13-7-6-10(8-9-14)11-4-2-3-5-12(11)13/h2-9H,1H3 |

InChI 键 |

VVRQQNCNDJYQAR-UHFFFAOYSA-N |

规范 SMILES |

COC1=CC=C(C2=CC=CC=C21)C=CBr |

产品来源 |

United States |

相似化合物的比较

1-Bromo-4-methoxynaphthalene

- Structure : A simpler analog lacking the ethenyl group, with a bromine atom directly attached to the naphthalene ring.

- Molecular Weight : 237.08 g/mol (C₁₁H₉BrO).

- Properties : Higher melting point due to reduced steric hindrance. Reactivity centers on bromine substitution (e.g., Suzuki coupling).

- Applications : Widely used in cross-coupling reactions to form biaryl systems .

1-(2-Bromoethoxy)-4-methoxynaphthalene

- Structure : Contains an ethoxy linker between the naphthalene and bromine.

- Molecular Weight : 285.15 g/mol (C₁₃H₁₃BrO₂).

- Properties : The ethoxy group increases hydrophilicity compared to the ethenyl derivative. Likely less reactive in cycloadditions due to the absence of a conjugated double bond.

- Applications: Potential as a bifunctional building block in nucleophilic substitutions .

1-[(1Z)-2-Bromoethenyl]-4-chlorobenzene

- Structure : Benzene ring with bromoethenyl and chloro substituents.

- Molecular Weight : 217.49 g/mol (C₈H₆BrCl).

- Properties : Lower boiling point (264.4°C predicted) compared to the naphthalene analog. The smaller aromatic system reduces π-stacking interactions.

- Applications : Used in studies of halogen bonding and stereoselective transformations .

1-(Bicyclo[4.2.0]octa-3,5-dien-1-yl)-4-methoxynaphthalene

- Structure : Features a bulky bicyclic substituent instead of bromoethenyl.

- Molecular Weight : 262.35 g/mol (C₁₉H₁₈O).

- Properties : Higher melting point (72–74°C) due to rigid bicyclic structure. Exhibits atropisomerism, complicating NMR analysis .

- Applications : Model compound for studying steric effects in catalytic reactions.

1-(Difluoromethyl)-4-methoxynaphthalene

- Structure : Difluoromethyl group replaces bromoethenyl.

- Molecular Weight : 204.19 g/mol (C₁₂H₁₀F₂O).

- Properties : Fluorine atoms enhance metabolic stability and lipophilicity. Less reactive toward electrophiles compared to brominated analogs.

- Applications: Potential in medicinal chemistry for CNS-targeting molecules .

Comparative Data Table

Key Findings and Trends

Reactivity : Bromoethenyl groups enhance participation in cycloaddition and cross-coupling reactions compared to simple bromine or ethoxy substituents .

Steric Effects : Bulky substituents (e.g., bicyclic groups) increase melting points and introduce stereochemical complexity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。